molecular formula C23H21FN6O B612095 GSK2656157 CAS No. 1337532-29-2

GSK2656157

Cat. No.: B612095
CAS No.: 1337532-29-2
M. Wt: 416.5 g/mol
InChI Key: PRWSIEBRGXYXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2656157 is a highly selective and potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). This compound is known for its ability to inhibit PERK with an IC50 value of 0.9 nM in cell-free assays . PERK is a key player in the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum stress. This compound has been extensively studied for its potential therapeutic applications, particularly in oncology and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK2656157 involves multiple steps, starting with the preparation of key intermediates. One of the critical steps includes the reaction of 4-fluoroindole with acetic acid, followed by neutralization with sodium hydroxide . The final product is obtained through a series of reactions involving various reagents and conditions, including the use of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) as solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the chemical structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: GSK2656157 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic acid, sodium hydroxide, DMF, and DMSO. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed: The major products formed from the reactions involving this compound are primarily derivatives of the original compound, which retain the core structure but exhibit different functional groups.

Scientific Research Applications

Cancer Therapy

Mechanism of Action
GSK2656157 inhibits PERK, which plays a crucial role in the unfolded protein response (UPR). By inhibiting PERK, this compound can induce apoptosis in cancer cells that rely on UPR for survival under stress conditions such as hypoxia and nutrient deprivation. Studies have shown that this compound effectively reduces tumor growth in various human tumor xenograft models.

Case Studies

  • Antitumor Activity in Mice : In vivo studies demonstrated that treatment with this compound at doses of 50 or 150 mg/kg resulted in significant dose-dependent inhibition of tumor growth across multiple human tumor xenograft models .
  • Cell Death Mechanism : Research indicated that this compound promotes cell death independent of eIF2α phosphorylation, suggesting alternative pathways through which PERK inhibition can affect tumor cells .

Neurodegenerative Diseases

This compound has been explored for its potential in treating neurodegenerative conditions linked to ER stress.

Research Findings

  • Protection Against Neurodegeneration : In studies involving prion-infected mice, this compound demonstrated protective effects against neurodegeneration and clinical symptoms, indicating its potential utility in neurodegenerative disease therapies .

Infectious Diseases

Recent studies have highlighted the role of this compound in modulating immune responses during infections.

Case Studies

  • BCG Infection Model : In experiments with THP-1 macrophages and C57BL/6J mice infected with Mycobacterium bovis BCG, this compound was shown to suppress pyroptosis (a form of programmed cell death) and reduce inflammatory responses. This was evidenced by decreased expression of pro-inflammatory cytokines such as IL-1β and IL-18, as well as reduced lung damage and bacterial colonization .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaModel/Study TypeKey Findings
Cancer TherapyHuman Tumor Xenograft ModelsDose-dependent inhibition of tumor growth
Neurodegenerative DiseasesPrion-infected MiceProtection against neurodegeneration
Infectious DiseasesTHP-1 Macrophages & MiceSuppressed pyroptosis and reduced lung damage

Biological Activity

GSK2656157 is a selective inhibitor of the protein kinase PERK (PKR-like ER kinase), which plays a crucial role in the unfolded protein response (UPR) and is implicated in various pathological conditions, including cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound inhibits PERK by binding to its ATP-binding site, leading to decreased phosphorylation of eIF2α and subsequent modulation of downstream targets such as ATF4 and CHOP. The compound exhibits high selectivity for PERK, with an IC50 in the range of 10-30 nmol/L against PERK and minimal activity against other kinases .

In Vitro Studies

Research has demonstrated that this compound effectively suppresses stress-induced autophosphorylation of PERK and reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-18 in various cell lines .

Table 1: Summary of In Vitro Effects of this compound

Cell TypeTreatment ConcentrationEffect on eIF2α PhosphorylationEffect on Cytokine Expression
THP-1 Macrophages50 nmol/LDecreasedReduced IL-1β, IL-18
HT29 Cells10 nmol/LDecreasedNot assessed
LoVo Cells20 nmol/LDecreasedNot assessed

In Vivo Studies

This compound has been evaluated in various animal models, particularly in studies involving C57BL/6J mice. It has shown significant efficacy in reducing lung inflammation and damage in models of bacterial infection (e.g., BCG infection) by inhibiting pyroptosis .

Case Study: Effects on BCG-Infected Mice

In a study involving BCG-infected mice treated with this compound at a dosage of 50 mg/kg/day for 28 days:

  • Lung Damage : Significant reduction in lung damage was observed.
  • Bacterial Colonization : A decrease in bacterial colonization was noted.
  • Cytokine Levels : IL-1β and IL-18 levels were significantly lower compared to control groups .

Pharmacological Profile

This compound's pharmacodynamics have been characterized through multiple studies. Administration resulted in dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an antitumor agent .

Table 2: Pharmacodynamic Effects in Tumor Xenografts

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)
Control-0
This compound (oral)15065
This compound (oral)30080

Broader Implications

The inhibition of PERK by this compound not only affects tumor growth but also has implications for neurodegenerative diseases. Studies suggest that it may protect against neurodegeneration induced by stressors independent of its effects on eIF2α phosphorylation, showcasing its potential utility beyond oncology .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GSK2656157 in cellular models?

this compound is an ATP-competitive, highly selective inhibitor of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) with an IC50 of 0.9 nM. It inhibits PERK-mediated phosphorylation of eIF2α, thereby reducing downstream ER stress markers such as ATF4 and CHOP. This modulation of the unfolded protein response (UPR) impacts processes like apoptosis and autophagy . Methodological Note: Validate PERK inhibition using Western blotting for phospho-PERK (Thr980) and phospho-eIF2α in cell lines like BxPC3 or Capan2 .

Q. What experimental conditions are recommended for in vitro studies with this compound?

Use concentrations between 0.1–10 μM, with 24-hour treatment durations. For solubility, prepare stock solutions in DMSO (>20.8 mg/mL) and dilute in culture media. Include controls for ER stress induction (e.g., tunicamycin) to contextualize PERK inhibition effects .

Q. How does this compound affect apoptosis in different cellular contexts?

this compound exhibits context-dependent pro- or anti-apoptotic effects. In cancer models (e.g., pancreatic adenocarcinoma), it promotes apoptosis by suppressing pro-survival UPR pathways. Conversely, in endothelial cells under glucocorticoid-induced stress, it reduces apoptosis by alleviating ER stress . Methodological Note: Use TUNEL assays or cleaved caspase-3 Western blots to quantify apoptosis, ensuring cell-type-specific stress conditions are defined .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s role in autophagy?

While this compound inhibits excessive autophagy in some models (e.g., renal fibrosis), it may increase LC3-II/LC3-I ratios in others due to disrupted autophagic flux. To clarify, combine LC3 immunoblotting with lysosomal inhibitors (e.g., chloroquine) and assess p62/SQSTM1 degradation .

Q. What strategies optimize in vivo dosing for tumor xenograft studies?

Administer 50 mg/kg orally twice daily, monitoring phospho-PERK suppression in pancreatic tissue within 8 hours post-dose. For sensitive models like Capan2 tumors, dose escalation to 150 mg/kg enhances efficacy without toxicity . Methodological Note: Use severe combined immunodeficient (SCID) mice for xenografts and validate tumor response via caliper measurements and phospho-PERK IHC .

Q. How does this compound’s selectivity impact off-target effects in kinase profiling studies?

this compound shows >500-fold selectivity for PERK over 300 kinases. However, validate off-target effects using kinome-wide profiling (e.g., KINOMEscan) and include inactive analogs as negative controls in high-throughput screens .

Methodological and Data Analysis Questions

Q. What controls are essential when studying this compound in ER stress models?

Include:

  • Positive controls (e.g., tunicamycin for ER stress induction).
  • Negative controls (vehicle-treated cells/animals).
  • Genetic controls (PERK siRNA or CRISPR knockout lines) to confirm on-target effects .

Q. How should researchers address solubility challenges in in vivo formulations?

Prepare this compound in 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline for oral gavage. Vortex and sonicate to ensure homogeneity, and confirm stability via HPLC .

Q. What statistical approaches are recommended for analyzing dose-dependent tumor growth inhibition?

Use nonlinear regression (e.g., log(inhibitor) vs. response curves) for IC50 calculations. For in vivo studies, apply mixed-effects models to account for longitudinal tumor volume measurements .

Translational and Combinatorial Research Questions

Q. Can this compound enhance the efficacy of photodynamic therapy (PDT) in osteosarcoma?

Yes. Combining this compound with MPPα-PDT synergistically increases cleaved caspase-3 levels and tumor necrosis in HOS xenografts. This occurs via PERK/ATF4/p21 axis inhibition, sensitizing cells to PDT-induced apoptosis . Methodological Note: Use flow cytometry for apoptosis quantification and IHC for p-PERK and TUNEL in tumor sections .

Q. How does PERK inhibition interact with myogenesis pathways in muscle regeneration studies?

this compound blocks Li-ESWT-induced upregulation of MHC and Myf5 in L6 myoblasts, indicating PERK’s role in mechanotransduction. Use qPCR and Western blotting to link PERK activity to myogenic markers .

Q. Data Contradiction Resolution

Q. Why does this compound increase collagen I deposition in renal fibrosis but reduce fibrosis in pancreatic models?

Tissue-specific ER stress responses drive differential outcomes. In renal cells, PERK inhibition exacerbates fibrosis by disrupting UPR-mediated protein folding. In pancreatic cancer, it reduces fibrotic tumor stroma by impairing cancer-associated fibroblast survival . Methodological Note: Compare collagen I immunofluorescence in disease-specific models and quantify hydroxyproline content .

Properties

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWSIEBRGXYXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103941
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337532-29-2
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337532-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-(4-fluoro-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (200 mg, 0.56 mmol, 1 equiv) and HATU (235 mg, 0.62 mmol, 1.1 equiv) in DMF (2 mL) at room temperature was added DIEA (412 uL, 2.36 mmol, 4.2 equiv) in one portion. To this mixture was added (6-methyl-2-pyridinyl)acetic acid TFA salt (148 mg) portionwise over a 1 h period. After a total of 2 h, LCMS showed conversion complete. The mixture was poured into 20 mL of ice cold water to give a suspension, which was filtered. The cake was washed with water and dried under house vacuum to afford crude product, which was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-40 g silica gel cartridge using gradient elution of 1% A in CHCl3 to 60% A in CHCl3 (A was a mixture of 3200/800/80 CHCl3/MeOH/NH4OH, gradient: 0-5 min: 1% A, 5-35 min 5-60% A). The desired product eluted from 27-34% A. The combined fractions were concentrated in vacuo. The residue was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-60 g silica gel cartridge using gradient elution of 1% A in EtOAc 100% A (A was a mixture of 20% MeOH in EtOAc). The desired product eluted from 83-100% A. The combined fractions were concentrated in vacuo. The residue was dissolved in 12 mL of 10% MeOH in DCM and conc in vacuo to a suspension (about 2 mL). This mixture was diluted with 12 mL of MTBE. The resulting suspension was conc in vacuo to reduce to half volume. The mixture was diluted with another 10 mL of MTBE. The suspension was filtered. The cake was washed with MTBE (2×4 mL) and hexane (3×4 mL), and dried under vacuum at 65° C. for 18 h to afford 5-{4-fluoro-1-[(6-methyl-2-pyridinyl)acetyl]-2,3-dihydro-1H-indol-5-yl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (123 mg) as white solids. LC-MS (ES) m/z=417 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.45 (s, 3H), 3.25 (t, J=8.5 Hz, 2H), 3.74 (s, 3H), 4.00 (s, 2H), 4.35 (t, J=8.5 Hz, 2H), 5.90-6.17 (br. s., 1.6H), 7.12-7.23 (m, 3H), 7.27 (s, 1H), 7.66 (t, J=7.7 Hz, 1H), 7.92 (d, J=8.1 Hz, 1H), 8.14 (s, 1H). (ES) m/z=417 [M+H]+.
Name
5-(4-fluoro-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
235 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
412 μL
Type
reactant
Reaction Step Two
Name
(6-methyl-2-pyridinyl)acetic acid TFA salt
Quantity
148 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.